2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol
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Overview
Description
2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring substituted with two oxazoline groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced catalytic systems, and automated monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The oxazoline groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while reduction can produce dihydrofuran compounds.
Scientific Research Applications
2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol involves its interaction with specific molecular targets. The oxazoline groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The furan ring may also participate in π-π interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(hydroxymethyl)furan: A related compound with hydroxymethyl groups instead of oxazoline groups.
5-hydroxymethylfurfural: Another furan derivative with different functional groups.
Uniqueness
2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol is unique due to the presence of oxazoline groups, which impart distinct chemical reactivity and potential biological activity compared to other furan derivatives.
Properties
CAS No. |
850410-77-4 |
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Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol |
InChI |
InChI=1S/C14H18N2O5/c1-3-7-5-19-13(15-7)11-9(17)10(18)12(21-11)14-16-8(4-2)6-20-14/h7-8,17-18H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
LEVJEJLEADOZET-HTQZYQBOSA-N |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=C(C(=C(O2)C3=N[C@@H](CO3)CC)O)O |
Canonical SMILES |
CCC1COC(=N1)C2=C(C(=C(O2)C3=NC(CO3)CC)O)O |
Origin of Product |
United States |
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